molecular formula C24H32O7 B046347 Prednisolone 21-Ethylcarbonate CAS No. 2205-88-1

Prednisolone 21-Ethylcarbonate

Cat. No. B046347
CAS RN: 2205-88-1
M. Wt: 432.5 g/mol
InChI Key: HKSQFFNCFBOGLN-ZJUZSDNKSA-N
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Description

Synthesis Analysis

The synthesis of Prednisolone 21-Ethylcarbonate derivatives, such as prednicarbate, involves intermediate products like prednisolone-17,12-diethylorthocarbonate and prednisolone-17-ethylcarbonate. This process aims to achieve an optimal balance between topical and systemic anti-inflammatory activity (Stache et al., 1985). Other synthesis methods include complex reactions leading to the creation of novel anti-inflammatory steroidal antedrugs with minimized systemic effects (Hong et al., 1994).

Molecular Structure Analysis

The molecular structure of Prednisolone 21-Ethylcarbonate and its derivatives has been studied through various spectroscopic methods, including 1H-NMR and MS-spectrum, to understand its physicochemical properties better. These studies facilitate the elucidation of the compound's structure, essential for assessing its pharmacological potential (Stache et al., 1985).

Chemical Reactions and Properties

Prednisolone 21-Ethylcarbonate undergoes various chemical reactions, including hydrolysis, to release the active drug. The introduction of specific functional groups aims to control the release rate and reduce systemic side effects. For example, the hydrolysis behavior of prednisolone 21-hemisuccinate derivatives has been studied to understand the drug release mechanism and the influence of intramolecular catalysis (Yano et al., 2000).

Physical Properties Analysis

The physical properties of Prednisolone 21-Ethylcarbonate, including its polymorphism and pseudopolymorphism, have been explored to understand its stability and solubility. Investigations into the polymorphic modifications and hydration states reveal insights into the material's behavior under various conditions, which is crucial for formulation development (Suitchmezian et al., 2008).

Scientific Research Applications

  • Prednisolone inhibits human leukocyte mitosis in vitro, impacting the conversion of circulating leukocytes to a state capable of mitosis (Nowell, 1961).

  • Its metabolites serve as biomarkers for detecting illicit treatment in meat-producing animals, aiding in controlling its use (Leporati et al., 2013).

  • A related compound, Prednisolone-17-ethylcarbonate-21-propionate, demonstrates topical anti-inflammatory activity comparable to desoximetasone but with weaker systemic effects (Alpermann et al., 1982).

  • Prednisolone treatment can prevent T/NKT cell hepatitis but may exacerbate hepatotoxin-induced liver injury in mice (Kwon et al., 2014).

  • Dosing prednisolone at specific times can improve clinical outcomes and reduce side effects, highlighting the potential for chronotherapy (Xu et al., 2008).

  • Prednicarbate, a derivative, is metabolized by epidermal cells during skin penetration, with less potent metabolites in the dermis, which may explain its benefit/risk ratio in atopic dermatitis treatment (Gysler et al., 1997).

  • In zebrafish, prednisolone exposure leads to decreased autonomic activity and increased dopamine and serotonin secretion, affecting mood and physiology (Xin et al., 2020).

  • Prednicarbate, a non-halogenated topical anti-inflammatory derivative, offers a balance of topical/systemic anti-inflammatory activity (Stache et al., 1985).

  • However, prednicarbate can cause contact allergy, potentially due to increased lipophilicity and percutaneous penetration (Stingeni & Lisi, 1999).

  • Schering Corporation's steroid research, including prednisone, prednisolone, and betamethasone, has significantly impacted human and animal medical practice (Herzog & Oliveto, 1992).

Safety And Hazards

Prednisolone, the parent compound, may damage the unborn child . It is advised to obtain special instructions before use and not to handle it until all safety precautions have been read and understood . In case of exposure or concern, medical attention or advice should be sought .

properties

IUPAC Name

[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] ethyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32O7/c1-4-30-21(28)31-13-19(27)24(29)10-8-17-16-6-5-14-11-15(25)7-9-22(14,2)20(16)18(26)12-23(17,24)3/h7,9,11,16-18,20,26,29H,4-6,8,10,12-13H2,1-3H3/t16-,17-,18-,20+,22-,23-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKSQFFNCFBOGLN-ZJUZSDNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Prednisolone 21-Ethylcarbonate

CAS RN

2205-88-1
Record name Prednisolone 21-ethylcarbonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002205881
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PREDNISOLONE 21-ETHYLCARBONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2AZW35L4BF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
A Gysler, B Kleuser, W Sippl, K Lange… - Pharmaceutical …, 1999 - Springer
… tissue, P17EC was converted to the more stable prednisolone 21— ethylcarbonate (P2lEC). … This converts nonenzymatically to prednisolone 21-ethylcarbonate (P21 EC), again serving …
Number of citations: 108 link.springer.com
A Gysler, K Lange, HC Korting… - Pharmaceutical …, 1997 - Springer
… the double ester PC (2.5 X 10"6 M) at position 21 to the monoester prednisolone l7-ethylcarbonate (Pl7EC) which nonenzymatically transformed to prednisolone 21— ethylcarbonate (…
Number of citations: 89 link.springer.com
C Santos Maia, W Mehnert, M Schaller… - Journal of Drug …, 2002 - Taylor & Francis
… PC and its metabolites prednisolone 17-ethylcarbonate (P17EC), prednisolone 21-ethylcarbonate (P21EC) and prednisolone (PD) as well as PC 0.25% cream and ointment (…
Number of citations: 252 www.tandfonline.com
A Haberland, S Schreiber, CS Maia, MK Rübbelke… - Toxicology in Vitro, 2006 - Elsevier
… Prednicarbate [73771-04-7] (PC, log P = 3.83), its metabolites prednisolone 17-ethylcarbonate (P17EC), prednisolone 21-ethylcarbonate (P21EC) and prednisolone [50-24-8] (PD, log …
Number of citations: 36 www.sciencedirect.com
AK Gupta, M Chow - Journal of cutaneous medicine and surgery, 2004 - Springer
… When being metabolized, prednicarbate is hydrolyzed and converted to prednisolone-17-ethylcarbonate (P17EC), which converts to prednisolone-21-ethylcarbonate (P21EC) and …
Number of citations: 19 link.springer.com
C Schackert, HC Korting, M Schäfer-Korting - BioDrugs, 2000 - Springer
… Because of intramolecular acyl migration, prednisolone 21-ethylcarbonate is formed non-enzymatically and is then hydrolysed to prednisolone (fig. 2).[10,11] Ex vivo penetration studies …
Number of citations: 49 link.springer.com
HC Korting, A Unholzer, M Schäfer-Korting… - Skin Pharmacology and …, 2002 - karger.com
… Detoxification includes the non-enzymatic transformation of prednisolone 17-ethylcarbonate to the less potent prednisolone 21-ethylcarbonate [25] and the hydrolysis of the latter to …
Number of citations: 94 karger.com
FM Bätz, W Klipper, HC Korting, F Henkler… - European Journal of …, 2013 - Elsevier
… Following spontaneous rearrangement to prednisolone 21-ethylcarbonate (P21EC), the final metabolite prednisolone (PD) is released by esterases. Non-fluorescent FDA is …
Number of citations: 57 www.sciencedirect.com
SL Borgia, P Schlupp, W Mehnert… - European journal of …, 2008 - Elsevier
… Prednisolone 17-ethylcarbonate (P17EC) and prednisolone 21-ethylcarbonate (P21EC) were identified according to their retention times determined previously [29] and quantified by …
Number of citations: 70 www.sciencedirect.com
CC Zouboulis - Hormone research, 2000 - karger.com
… which nonenzymatically transforms to prednisolone 21-ethylcarbonate. This metabolite is … Prednicarbate, prednisolone 17-ethylcarbonate and prednisolone 21-ethylcarbonate are …
Number of citations: 214 karger.com

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